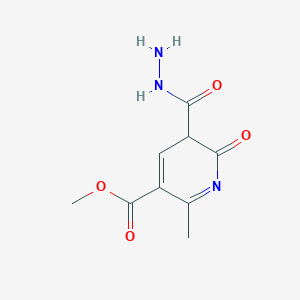
Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is a complex organic compound that belongs to the pyridinedicarboxylic acid family This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a dihydro-oxo group, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) typically involves multiple steps, starting from pyridine derivatives. One common synthetic route includes the following steps:
Nitration: Pyridine is nitrated to form 3,5-dinitropyridine.
Reduction: The nitro groups are reduced to amine groups, resulting in 3,5-diaminopyridine.
Carboxylation: The amine groups are converted to carboxylic acid groups through carboxylation reactions.
Esterification: The carboxylic acid groups are esterified to form the methyl ester.
Hydrazide Formation: The ester is then reacted with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit enzyme activity, leading to various biological effects. The hydrazide group is particularly important for its reactivity and ability to form stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is unique due to its specific substitution pattern and the presence of the hydrazide group. This makes it particularly reactive and suitable for forming stable complexes with metal ions, which is not a common feature among its similar compounds.
Eigenschaften
CAS-Nummer |
574710-45-5 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
methyl 3-(hydrazinecarbonyl)-6-methyl-2-oxo-3H-pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-4-5(9(15)16-2)3-6(7(13)11-4)8(14)12-10/h3,6H,10H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
LFVJUOQAPWBYKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(C=C1C(=O)OC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
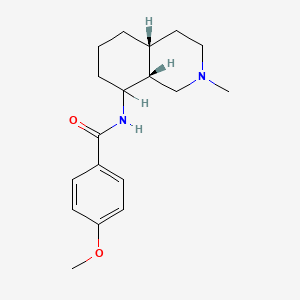
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
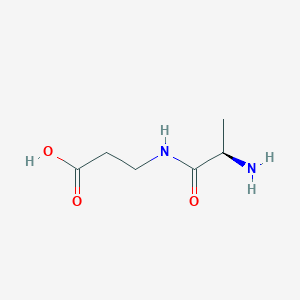
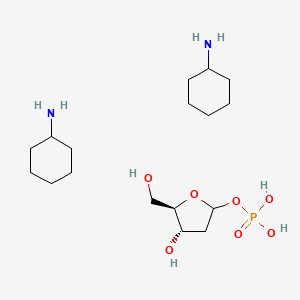
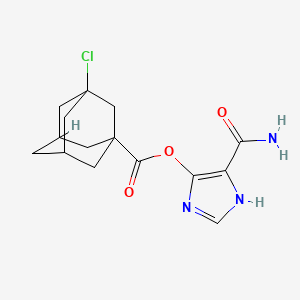
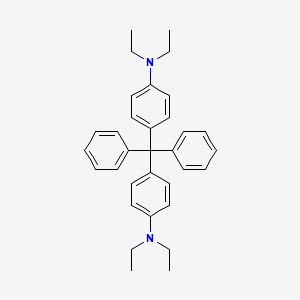
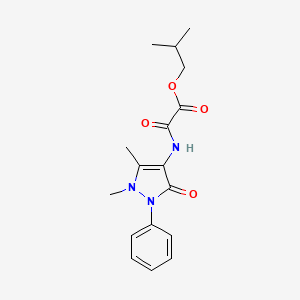
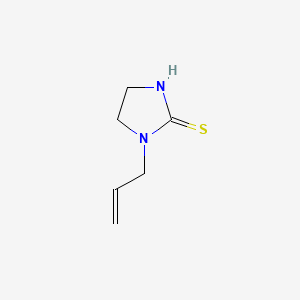
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
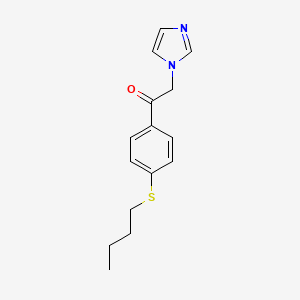

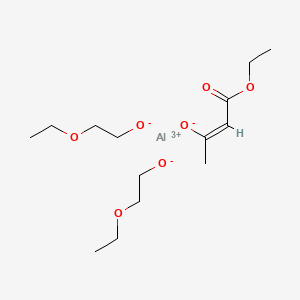
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
